molecular formula C17H24N4O2S B12951542 N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B12951542
M. Wt: 348.5 g/mol
InChI Key: TZIUICXLPVXIBE-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dihydroisoquinoline moiety, a butyl chain, a methyl-pyrazole ring, and a sulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. One common approach is the reaction of 3,4-dihydroisoquinoline with butyl bromide to form the butylated intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include isoquinoline derivatives, amines, and substituted pyrazole compounds .

Scientific Research Applications

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of structural features, including the pyrazole ring and sulfonamide group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H24N4O2S/c1-3-16(10-19-24(22,23)17-11-18-20(2)13-17)21-9-8-14-6-4-5-7-15(14)12-21/h4-7,11,13,16,19H,3,8-10,12H2,1-2H3

InChI Key

TZIUICXLPVXIBE-UHFFFAOYSA-N

Canonical SMILES

CCC(CNS(=O)(=O)C1=CN(N=C1)C)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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